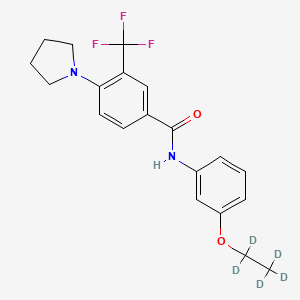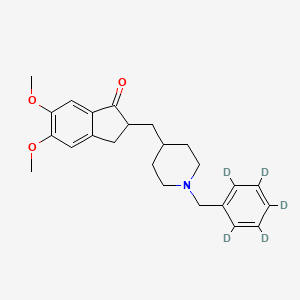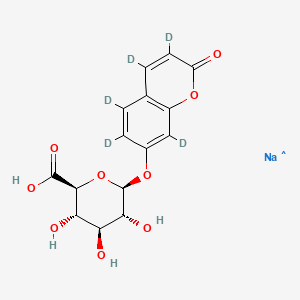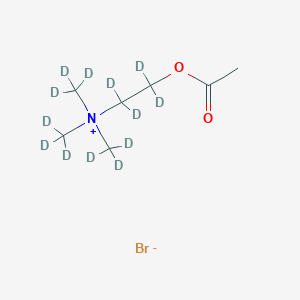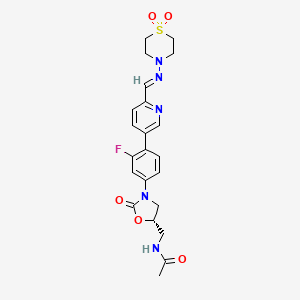
Antibacterial agent 12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial Agent 12 is a synthetic compound designed to inhibit the growth of or kill bacteria. It is part of a broader class of antibacterial agents that have been developed to combat bacterial infections, especially those caused by drug-resistant strains. This compound is particularly noted for its efficacy against a wide range of bacterial pathogens, making it a valuable tool in both clinical and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 12 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps may involve the introduction of functional groups that enhance the antibacterial properties of the compound. Common reagents used in these reactions include organic solvents, catalysts, and various acids or bases to facilitate the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This ensures a consistent and high-yield production process. The reaction conditions are carefully controlled to optimize the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions: Antibacterial Agent 12 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with enhanced antibacterial properties, while substitution reactions may produce analogs with different spectra of activity.
科学研究应用
Antibacterial Agent 12 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms and the efficacy of antibacterial treatments.
Medicine: Utilized in the development of new antibacterial therapies, particularly for drug-resistant infections.
Industry: Applied in the formulation of antibacterial coatings, disinfectants, and preservatives to prevent bacterial contamination.
作用机制
The mechanism of action of Antibacterial Agent 12 involves targeting bacterial cell wall synthesis, protein synthesis, or DNA replication. By interfering with these critical processes, the compound effectively inhibits bacterial growth or kills the bacteria outright. The molecular targets include enzymes involved in cell wall biosynthesis, ribosomal subunits, and DNA gyrase. The pathways involved are essential for bacterial survival, making this compound a potent antibacterial agent.
相似化合物的比较
Penicillin: Targets bacterial cell wall synthesis but is susceptible to resistance mechanisms such as beta-lactamase production.
Tetracycline: Inhibits protein synthesis by binding to the 30S ribosomal subunit but can cause side effects like photosensitivity.
Ciprofloxacin: Inhibits DNA gyrase but may lead to tendonitis and other side effects.
Uniqueness: Antibacterial Agent 12 is unique in its broad-spectrum activity and its ability to overcome common resistance mechanisms. Unlike some other antibacterial agents, it maintains efficacy against a wide range of bacterial pathogens, including those resistant to other antibiotics.
属性
分子式 |
C22H24FN5O5S |
|---|---|
分子量 |
489.5 g/mol |
IUPAC 名称 |
N-[[(5S)-3-[4-[6-[(E)-(1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]pyridin-3-yl]-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C22H24FN5O5S/c1-15(29)24-13-19-14-28(22(30)33-19)18-4-5-20(21(23)10-18)16-2-3-17(25-11-16)12-26-27-6-8-34(31,32)9-7-27/h2-5,10-12,19H,6-9,13-14H2,1H3,(H,24,29)/b26-12+/t19-/m0/s1 |
InChI 键 |
UVAXIRWDQGJIDM-XDWZDTHNSA-N |
手性 SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CN=C(C=C3)/C=N/N4CCS(=O)(=O)CC4)F |
规范 SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CN=C(C=C3)C=NN4CCS(=O)(=O)CC4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


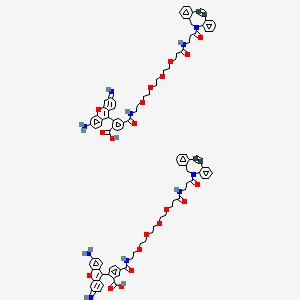

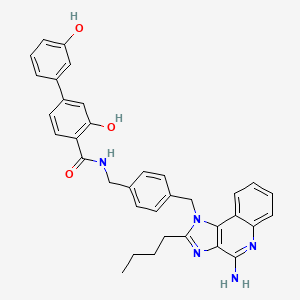
![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)
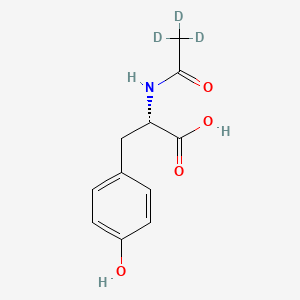
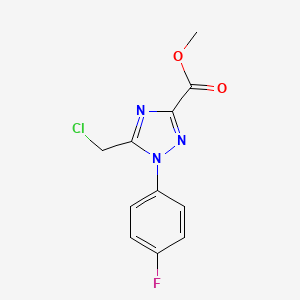
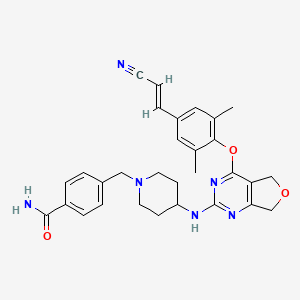

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)
